2-Chloroethyl methyl sulfide

Catalog No.
S603339
CAS No.
542-81-4
M.F
C3H7ClS
M. Wt
110.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl methyl sulfide

CAS Number

542-81-4

Product Name

2-Chloroethyl methyl sulfide

IUPAC Name

1-chloro-2-methylsulfanylethane

Molecular Formula

C3H7ClS

Molecular Weight

110.61 g/mol

InChI

InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3

InChI Key

MYFKLQFBFSHBPA-UHFFFAOYSA-N

SMILES

CSCCCl

Synonyms

2-chloroethyl methyl sulfide, CEMS

Canonical SMILES

CSCCCl

2-Chloroethyl methyl sulfide (also known as 2-(methylthio)ethyl chloride or hemisulfur mustard) is an organosulfur compound with the formula ClCH2CH2SCH3. It belongs to the class of compounds known as thioethers, containing a sulfur atom bonded to two alkyl groups. Significantly, it shares structural similarities with sulfur mustards, a class of chemical warfare agents known for their blistering properties []. However, unlike sulfur mustards, 2-Chloroethyl methyl sulfide lacks a second chloroethyl group, potentially affecting its potency []. Research on this compound is limited, and its natural origin or specific applications in scientific research are not well documented.


Molecular Structure Analysis

The key feature of 2-Chloroethyl methyl sulfide is its combination of functional groups:

  • Chloroethyl group (ClCH2CH2-): This group contains a chlorine atom bonded to a two-carbon chain. The presence of chlorine makes the molecule susceptible to nucleophilic substitution reactions [].
  • Methyl sulfide group (-SCH3): This group consists of a sulfur atom bonded to a methyl group (CH3). The sulfur atom can participate in various types of chemical reactions, including oxidation and reduction [].

The molecule adopts a linear structure with the chlorine atom at one end, followed by a two-carbon chain, a sulfur atom, and a terminal methyl group [].


Chemical Reactions Analysis

  • Nucleophilic substitution: The chlorine atom in the chloroethyl group can be replaced by another nucleophile (electron-donating species) [].
ClCH2CH2SCH3 + Nu⁻  →  RCH2CH2SCH3 + Cl⁻(Nu = nucleophile, R = organic group)
  • Oxidation: The sulfur atom can be oxidized to a sulfoxide (S=O) or sulfone (SO2) group under appropriate conditions [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature.
  • Melting point and boiling point: Expected to be in the range of typical organic liquids (melting point below room temperature, boiling point above 100°C).
  • Solubility: Likely soluble in organic solvents and slightly soluble in water due to the presence of both polar (sulfur atom) and non-polar (hydrocarbon chain) groups.
  • Stability: Presumed to be unstable due to the reactive chloroethyl group [].

There is no documented information on the specific mechanism of action of 2-Chloroethyl methyl sulfide in biological systems. However, due to its structural similarity to sulfur mustards, it is possible that it might possess some alkylating properties. Sulfur mustards react with cellular molecules, particularly DNA, leading to cell death and tissue damage []. Further research is needed to confirm this hypothesis.

  • Toxic: Potential for skin, eye, and respiratory tract irritation due to its alkylating properties [].
  • Flammable: Organic liquids with similar structures are often flammable.
  • Reactive: The chloroethyl group can readily participate in reactions, potentially increasing its hazard potential [].

Studying Antidotes for Sulfur Mustard:

  • Researchers have investigated the potential of 2,6-dithiopurine as an antidote for sulfur mustard poisoning. CEMS served as a surrogate for the actual agent in these studies, allowing researchers to evaluate the effectiveness of the antidote in a safer environment. Source: Sigma-Aldrich product page for 2-Chloroethyl methyl sulfide:

Investigating Skin Permeability and Toxicity:

  • Isolated perfused porcine skin flaps (IPPSF) were used as a model to assess the dermal absorption and toxicity of CEMS. This research helped scientists understand how similar chemicals might penetrate and affect human skin. Source: Sigma-Aldrich product page for 2-Chloroethyl methyl sulfide:

Exploring Carcinogenic Potential:

  • Studies have been conducted to investigate the carcinogenic potential of CEMS in mice. These studies aimed to understand the potential cancer-causing effects of structurally similar compounds. Source: "Activation of H-ras oncogenes in male B6C3F1 mouse liver tumors induced by vinthionine or 2-chloroethyl-methyl sulfide" by Sohn et al. in Carcinogenesis (1996):
, primarily due to its electrophilic chloro group. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Solvolysis: The compound undergoes solvolysis in different solvents, which affects the reaction kinetics and mechanisms. Studies indicate that solvent polarity influences the transition states during these reactions .
  • Hydrolysis: In the presence of water, 2-chloroethyl methyl sulfide can hydrolyze, producing corresponding alcohols and releasing hydrochloric acid.

Research has demonstrated that 2-chloroethyl methyl sulfide exhibits significant biological activity, particularly in dermatotoxicity. It has been shown to cause microvesication and inflammation when applied to skin models, leading to histopathological changes . Furthermore, its toxicological profile includes:

    Several methods have been developed for synthesizing 2-chloroethyl methyl sulfide:

    • Alkylation of Methyl Sulfide: Methyl sulfide can be alkylated using 2-chloroethanol in the presence of a base.
    • Chlorination of Ethyl Methyl Sulfide: Ethyl methyl sulfide can be chlorinated using chlorine gas or other chlorinating agents under controlled conditions.

    These methods allow for the production of 2-chloroethyl methyl sulfide in varying yields depending on reaction conditions.

    2-Chloroethyl methyl sulfide finds applications in several fields:

    • Chemical Synthesis: It serves as an intermediate in the synthesis of other organosulfur compounds.
    • Pharmaceuticals: Its biological activity makes it a candidate for research into new therapeutic agents.
    • Chemical Warfare Agents: Its structural similarities to known chemical warfare agents raise concerns regarding its potential misuse.

    Studies on interaction mechanisms involving 2-chloroethyl methyl sulfide have primarily focused on its reactivity with biological molecules. For example:

    • Protein Interactions: The compound can react with amino acids, leading to modifications that may affect protein function.
    • Cellular Uptake: Research indicates that the compound's lipophilicity may facilitate its uptake into cells, contributing to its toxic effects.

    2-Chloroethyl methyl sulfide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

    CompoundStructureUnique Features
    2-Chloroethyl ethyl sulfideC₄H₉ClSCauses microvesication; used in dermatotoxicity studies
    Methyl mustardC₅H₁₁ClNKnown as a chemical warfare agent; more potent than 2-chloroethyl methyl sulfide
    Ethyl methyl sulfideC₄H₁₀SLess toxic; lacks the chloro group

    The unique feature of 2-chloroethyl methyl sulfide lies in its balance between reactivity and toxicity, making it a compound of interest in both synthetic chemistry and toxicology research.

    XLogP3

    1.5

    GHS Hazard Statements

    Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
    H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H350 (95.12%): May cause cancer [Danger Carcinogenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Acute Toxic Flammable Irritant

    Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

    Other CAS

    542-81-4

    Wikipedia

    2-Chloroethyl methyl sulfide

    Dates

    Modify: 2023-08-15

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